(E)-methyl 4-(benzyloxy)-2-((dimethylamino)methyleneamino)-5-methoxybenzoate

Synthetic efficiency Process chemistry Formamidine protection

Choose this (E)-methyl benzoate derivative as the direct, protecting-group-enabled building block for benzo[c][2,7]naphthyridine kinase inhibitors. The dimethylamino methyleneamino group prevents side reactions of the free amine during annulation and allows orthogonal ZnCl₂-mediated deprotection, while the 4-benzyloxy-5-methoxy pattern ensures correct regiochemistry. Free amine or bis-benzyloxy analogs fail or give divergent cyclization. Purchase the critical intermediate for PDK1-fragment libraries and impurity reference standards.

Molecular Formula C19H22N2O4
Molecular Weight 342.4 g/mol
CAS No. 263149-09-3
Cat. No. B3256043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-methyl 4-(benzyloxy)-2-((dimethylamino)methyleneamino)-5-methoxybenzoate
CAS263149-09-3
Molecular FormulaC19H22N2O4
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCN(C)C=NC1=CC(=C(C=C1C(=O)OC)OC)OCC2=CC=CC=C2
InChIInChI=1S/C19H22N2O4/c1-21(2)13-20-16-11-18(25-12-14-8-6-5-7-9-14)17(23-3)10-15(16)19(22)24-4/h5-11,13H,12H2,1-4H3
InChIKeyWIUQTTCGYDCFAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (E)-Methyl 4-(Benzyloxy)-2-((dimethylamino)methyleneamino)-5-methoxybenzoate Serves as a Key Synthetic Intermediate in Kinase Inhibitor Programs


(E)-Methyl 4-(benzyloxy)-2-((dimethylamino)methyleneamino)-5-methoxybenzoate (CAS 263149-09-3) is a multifunctional benzoate derivative that functions as a protected amine building block in medicinal chemistry. It is characterized by a dimethylamino methyleneamino (formamidine) group at the 2-position, a benzyloxy group at the 4-position, and a methoxy group at the 5-position on the benzoate core [1]. This compound is a critical intermediate in the synthesis of benzo[c][2,7]naphthyridine derivatives, a class of potent kinase inhibitors targeting PDK1 and other kinases, as disclosed in patent WO2008109613 [2]. Its role is not as a final biologically active molecule but as a strategically protected precursor whose substitution pattern and protecting group strategy directly enable specific downstream cyclization chemistry that close analogs cannot replicate.

Why (E)-Methyl 4-(Benzyloxy)-2-((dimethylamino)methyleneamino)-5-methoxybenzoate Cannot Be Replaced by Its Free Amine Precursor or Other Benzoate Analogs in Kinase Inhibitor Synthesis


Attempting to substitute this compound with its free amine precursor, methyl 2-amino-4-benzyloxy-5-methoxybenzoate (CAS 61032-42-6), or the des-methoxy analog introduces critical failures in downstream reaction sequences. The free 2-amino group is nucleophilic and prone to uncontrolled oxidation, over-alkylation, and side reactions under the Vilsmeier or cyclization conditions required for benzo[c][2,7]naphthyridine formation . The dimethylamino methyleneamino group is not merely a blocking group; it is a formamidine protecting group that can be selectively cleaved under mild ZnCl₂-promoted hydrolysis to regenerate the amine or, under slightly modified conditions, converted to an N-formyl derivative, providing orthogonal synthetic handles that the free amine cannot offer [1]. Furthermore, the 4-benzyloxy-5-methoxy substitution pattern is essential for the regioselectivity of the subsequent annulation; analogs such as (E)-methyl 4,5-bis(benzyloxy)-2-((dimethylamino)methyleneamino)benzoate (CAS 1415565-93-3) introduce an additional benzyloxy group that alters both steric bulk and electronic properties, leading to different cyclization outcomes or requiring divergent deprotection strategies .

Quantitative Differentiation Evidence for (E)-Methyl 4-(Benzyloxy)-2-((dimethylamino)methyleneamino)-5-methoxybenzoate Against Its Closest Analogs


One-Step Synthesis in Quantitative Yield vs. Multi-Step Synthesis of the Free Amine Precursor

The target compound is accessible in a one-step, quantitative yield from methyl 2-amino-4-benzyloxy-5-methoxybenzoate using adapted Vilsmeier conditions (DMF-DMA), as reported in Molbank 2023 [1]. In contrast, the free amine precursor itself requires a multi-step sequence (hydroxyl benzylation, nitration, and nitro-selective reduction) with a significantly lower cumulative yield, as documented in the optimized synthesis of methyl 2-amino-4-benzyloxy-5-methoxybenzoate [2]. The patent procedure reports an 86% isolated yield for this transformation at a 33.5 g scale [3].

Synthetic efficiency Process chemistry Formamidine protection

Zero Hydrogen Bond Donor Count Enables Superior Chromatographic Resolution and Orthogonal Solubility Compared to the Free Amine

The target compound possesses 0 hydrogen bond donors and 5 hydrogen bond acceptors, with a topological polar surface area (TPSA) of 60.4 Ų, as computed from its molecular structure . In contrast, its direct precursor, methyl 2-amino-4-benzyloxy-5-methoxybenzoate, exhibits 1 hydrogen bond donor (the primary amine) and a consequently different TPSA and lipophilicity profile [1]. The absence of a H-bond donor in the target compound reduces polar interactions with silica gel, enabling predictable normal-phase chromatographic purification (elution with 30% EtOAc/hexane as described in the patent procedure) that is not achievable with the more polar free amine .

Physicochemical property Chromatographic behavior Solid-phase extraction

Formamidine Protecting Group Provides Orthogonal Deprotection Selectivity Unavailable in the Free Amine or Alternative Protected Forms

The dimethylamino methyleneamino group on the target compound is a member of the formamidine class of amine protecting groups. A well-established literature precedent demonstrates that N,N-dimethylformamidines can be selectively cleaved to regenerate the free primary amine using mild ZnCl₂-promoted hydrolysis, conditions that do not affect benzyl ethers, methyl esters, or methoxy groups present in the same molecule [1]. Under slightly modified hydrolytic conditions, the formamidine can be converted to the N-formyl derivative, providing an additional synthetic branching point [1]. The free amine precursor (CAS 61032-42-6) cannot be selectively unmasked in the presence of other functional groups, as it is already the free amine. Alternative protecting groups such as Boc or Cbz would require acidic or hydrogenolytic conditions, respectively, that risk premature cleavage of the 4-benzyloxy group or reduction of the aromatic ring.

Protecting group strategy Orthogonal deprotection Formamidine chemistry

Comprehensive Spectroscopic Characterization Enables Definitive Identity and Purity Verification Versus Analogs with Incomplete Data

The Molbank 2023 publication provides complete ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectral data for the target compound, assigned in full detail [1]. This comprehensive spectroscopic dataset enables unambiguous identity confirmation and purity assessment. In contrast, many closely related analogs such as (E)-methyl 4,5-bis(benzyloxy)-2-((dimethylamino)methyleneamino)benzoate (CAS 1415565-93-3) lack equivalent peer-reviewed spectroscopic characterization in the primary literature, with only supplier-provided data of variable completeness and reliability . The availability of validated reference spectra reduces the risk of misidentification and facilitates GMP-compliant quality control for pharmaceutical intermediate procurement.

Quality control Spectroscopic characterization Regulatory compliance

Procurement-Relevant Application Scenarios for (E)-Methyl 4-(Benzyloxy)-2-((dimethylamino)methyleneamino)-5-methoxybenzoate Based on Differential Evidence


Scale-Up Synthesis of Benzo[c][2,7]naphthyridine Kinase Inhibitors Requiring Regioselective Cyclization

Medicinal chemistry groups pursuing PDK1 or related kinase inhibitors based on the benzo[c][2,7]naphthyridine scaffold should procure this compound as the direct building block for the key annulation step. The 4-benzyloxy-5-methoxy substitution pattern is specifically required for the condensation that forms the naphthyridine core, as disclosed in WO2008/109613 [1]. Using the free amine precursor would necessitate an additional protection step (quantitative yield via DMF-DMA) and risk side reactions, while the bis-benzyloxy analog would introduce an unwanted benzyloxy group at the 5-position, altering cyclization regiochemistry. The quantitative yield and mild conditions of formamidine installation minimize process mass intensity and waste [2].

Late-Stage Functionalization Sequences Requiring Orthogonal Amine Unveiling

In synthetic routes where the 2-amino group must be revealed selectively in the presence of the benzyl ether, methyl ester, and methoxy substituents, this compound provides a uniquely suitable protected amine intermediate. As established by the formamidine protecting group literature precedent, ZnCl₂-promoted hydrolysis cleanly removes the dimethylamino methyleneamino group without affecting benzyl ethers or esters [3]. Alternative protecting groups (Boc, Cbz, Fmoc) would require deprotection conditions (strong acid, hydrogenolysis, or secondary amines, respectively) that are incompatible with the benzyloxy group or the methyl ester, making the target compound the only viable choice for such orthogonal deprotection strategies.

Analytical Method Development and Reference Standard Qualification for Impurity Profiling

Quality control laboratories tasked with establishing impurity profiles for benzo[c][2,7]naphthyridine APIs can use this compound as a characterized intermediate reference standard. The comprehensive ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopic data published in Molbank 2023 provide definitive identity markers [2]. The absence of H-bond donors facilitates HPLC method development using reversed-phase or normal-phase conditions, while the predictable chromatographic behavior (elution with 30% EtOAc/hexane) simplifies isolation from reaction mixtures for impurity identification [1].

Building Block Procurement for Fragment-Based or DNA-Encoded Library Synthesis

For organizations synthesizing fragment libraries or DNA-encoded chemical libraries (DEL) targeting kinase ATP-binding sites, this compound offers a trifunctional scaffold suitable for diversification. The formamidine group can be selectively deprotected to reveal a primary amine for amide coupling or reductive amination; the benzyloxy group can be hydrogenolyzed to a phenol for O-alkylation; and the methyl ester can be hydrolyzed to a carboxylic acid for further conjugation. The zero H-bond donor count and moderate TPSA (60.4 Ų) are favorable for cell permeability in subsequent fragment elaboration, distinguishing it from more polar amino-benzoate building blocks .

Quote Request

Request a Quote for (E)-methyl 4-(benzyloxy)-2-((dimethylamino)methyleneamino)-5-methoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.